molecular formula C4H3Cl2NO2S2 B6278980 3,4-dichlorothiophene-2-sulfonamide CAS No. 883001-29-4

3,4-dichlorothiophene-2-sulfonamide

Cat. No.: B6278980
CAS No.: 883001-29-4
M. Wt: 232.1
InChI Key:
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Description

3,4-dichlorothiophene-2-sulfonamide: is a chemical compound with the molecular formula C4H3Cl2NO2S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two chlorine atoms and a sulfonamide group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent conversion to the sulfonamide. One common method includes:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-dichlorothiophene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, thiophene-based sulfonamides, including this compound, are studied for their potential as inhibitors of enzymes such as carbonic anhydrase. These compounds have shown promise in the treatment of diseases like glaucoma, epilepsy, and certain cancers .

Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 3,4-dichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .

Comparison with Similar Compounds

  • 4,5-dichlorothiophene-2-sulfonamide
  • 2,5-dichlorothiophene-3-sulfonamide
  • 5-(aminomethyl)thiophene-2-sulfonamide

Comparison: 3,4-dichlorothiophene-2-sulfonamide is unique due to the specific positioning of the chlorine atoms and the sulfonamide group on the thiophene ring. This unique structure can influence its reactivity and interaction with biological targets compared to other similar compounds. For instance, 4,5-dichlorothiophene-2-sulfonamide may have different inhibitory effects on enzymes due to the different positioning of the chlorine atoms .

Properties

CAS No.

883001-29-4

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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